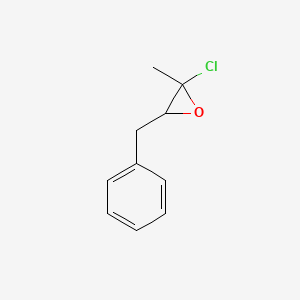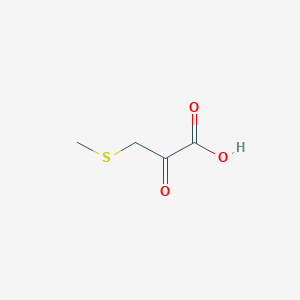
3-(Methylsulfanyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-2-oxopropanoic acid is an organic compound with the molecular formula C4H6O3S It is a derivative of propanoic acid, where a methylsulfanyl group is attached to the third carbon and a keto group is attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of methylsulfanyl acetic acid with an oxidizing agent to introduce the keto group at the second carbon. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic oxidation. This process can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 3-(Methylsulfinyl)-2-oxopropanoic acid, 3-(Methylsulfonyl)-2-oxopropanoic acid.
Reduction: 3-(Methylsulfanyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The presence of the methylsulfanyl and keto groups allows for unique interactions with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a keto group.
3-(Methylsulfinyl)propanoic acid: Oxidized form with a sulfoxide group.
3-(Methylsulfonyl)propanoic acid: Further oxidized form with a sulfone group.
Uniqueness
3-(Methylsulfanyl)-2-oxopropanoic acid is unique due to the presence of both a methylsulfanyl group and a keto group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
18542-43-3 |
|---|---|
Molekularformel |
C4H6O3S |
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
3-methylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C4H6O3S/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |
InChI-Schlüssel |
ASZYUMDOLKFVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


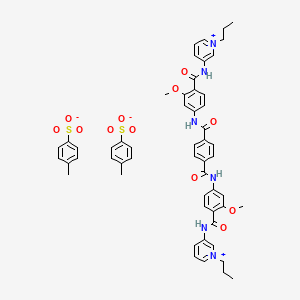
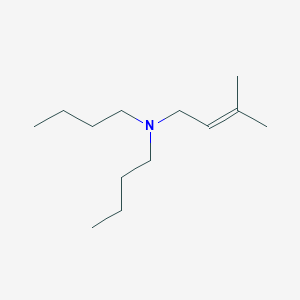
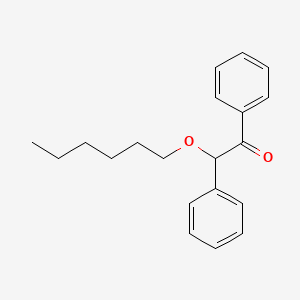
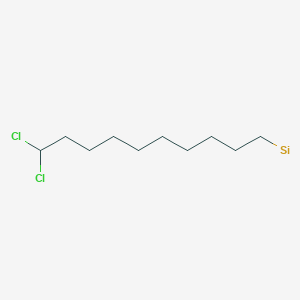
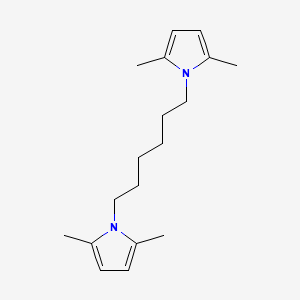
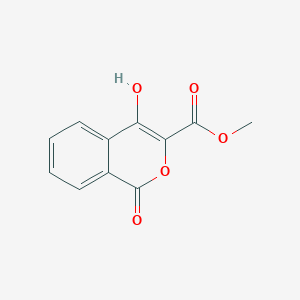
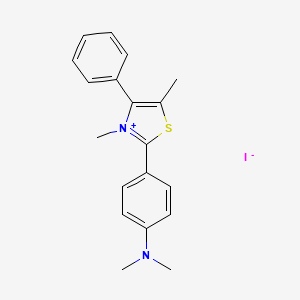
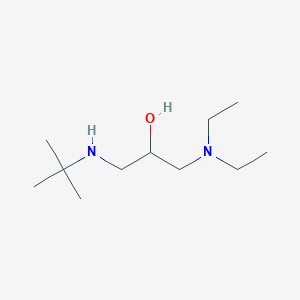
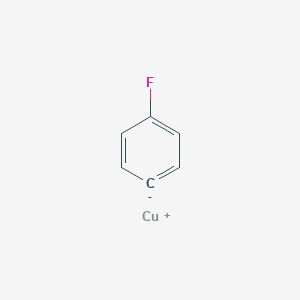
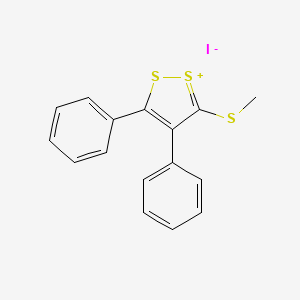
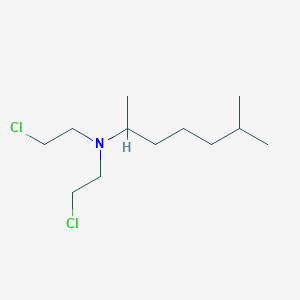

![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
